molecular formula C12H14N2 B8509258 3-isopropyl-5-phenyl-1H-pyrazole

3-isopropyl-5-phenyl-1H-pyrazole

Cat. No.: B8509258
M. Wt: 186.25 g/mol
InChI Key: AGQZXIYIDLYMFF-UHFFFAOYSA-N
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Description

3-Isopropyl-5-phenyl-1H-pyrazole is a high-purity, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazole class, a privileged scaffold renowned for its wide spectrum of biological activities and its presence in numerous approved therapeutics and preclinical candidates . The specific substitution pattern of this compound, featuring a phenyl ring at the 5-position and an isopropyl group at the 3-position, makes it a valuable building block for developing novel bioactive molecules. This compound is primarily utilized in pharmaceutical research as a core template for the design and synthesis of new chemical entities. Pyrazole derivatives have demonstrated prominent pharmacological effects, with extensive research highlighting their potential as anticancer and anti-inflammatory agents . In oncology research, pyrazole-based molecules have shown promise by acting through various mechanisms, including kinase inhibition and induction of apoptosis and autophagy in cancer cell lines . In inflammation studies, pyrazole scaffolds are known to interact with key targets like cyclooxygenase-2 (COX-2), contributing to their anti-inflammatory profile . The structural features of this compound allow for further synthetic modification, enabling researchers to explore its structure-activity relationships and optimize properties like potency and selectivity for specific biological targets. Applications: • Building block for medicinal chemistry and lead optimization. • Core scaffold for anticancer and anti-inflammatory drug discovery. • Intermediate in the synthesis of more complex heterocyclic systems. Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)

InChI Key

AGQZXIYIDLYMFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

3-Isopropyl-5-phenyl-1H-pyrazole exhibits a range of pharmacological activities:

  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific studies have demonstrated that certain pyrazole compounds possess selective COX-2 inhibitory activity, which is beneficial for reducing inflammation without significantly affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antinociceptive Activity : The compound has shown promising results in pain management through its interaction with opioid receptors and other nociceptive pathways. Studies have highlighted that modifications at specific positions on the pyrazole ring can enhance antinociceptive efficacy, suggesting a potential role in pain relief therapies .
  • Anticancer Potential : There is emerging evidence that pyrazole derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These compounds have been shown to exhibit significant tumor growth inhibitory effects and are being explored for their potential in treating various cancers .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cardiovascular Drugs : Compounds related to this pyrazole structure have been explored for their antiarrhythmic properties. They are being investigated for their ability to treat cardiac arrhythmias effectively, showing promise in preclinical studies .
  • Analgesics : Given its antinociceptive properties, this compound is being evaluated as a potential analgesic agent, particularly in formulations designed to target chronic pain conditions without the adverse effects typical of conventional pain relievers .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of pyrazole derivatives:

StudyFindings
El Shehry et al. (2019)Demonstrated significant antinociceptive effects with specific substitutions on the phenyl ring enhancing efficacy .
Abdellatif et al. (2022)Reported high COX-2 selectivity indices for newly synthesized pyrazole derivatives, indicating potential as safer anti-inflammatory agents compared to traditional NSAIDs .
Kenchappa and Bodke (2020)Highlighted the modulation of nociceptive pathways by pyrazoles, supporting their use in pain management strategies .

Preparation Methods

Method A: Partially Purified α,β-Alkynone Approach

The synthesis begins with the preparation of α,β-alkynones, which serve as key intermediates. Potassium tert-butoxide (6.4 mmol) dissolved in tetrahydrofuran (THF) facilitates the deprotonation of ethyl esters and subsequent reaction with terminal alkynes (R1CCH, where R1 = isopropyl). The resulting α,β-alkynone intermediate undergoes cyclocondensation with hydrazine hydrate (50% solution, 4.9 mmol) under reflux conditions. Monitoring via thin-layer chromatography (TLC) confirms consumption of the alkynone, after which the mixture is concentrated and purified via silica gel column chromatography using n-hexane:ethyl acetate (3:1 v/v).

This method yields 3-isopropyl-5-phenyl-1H-pyrazole at 51% (411 mg) with a melting point of 124–125°C. ¹H NMR (300 MHz, DMSO-d6) reveals characteristic signals at δ 2.26 (s, 3H, isopropyl-CH3), 6.43 (s, 1H, pyrazole-H), and 7.36–7.93 (m, 5H, aromatic-H). 13C NMR (75 MHz, DMSO-d6) corroborates the structure with peaks at δ 10.9 (isopropyl-CH3), 101.3 (pyrazole-C3), and 125.3–157.4 (aromatic carbons).

Method B: Pure α,β-Alkynone Optimization

To enhance yield and purity, Method B employs rigorously purified α,β-alkynones. The alkynone synthesis mirrors Method A but incorporates additional purification steps using silica gel columns with solvent gradients tailored to the substituents (e.g., n-hexane:ethyl acetate for hydrophobic groups). Cyclocondensation with free hydrazine (1.5 mmol) in ethanol under reflux achieves complete conversion, yielding this compound at 50% (357 mg).

Comparative analysis shows Method B improves reproducibility but requires longer purification times. IR spectroscopy (KBr) identifies key absorptions at 3193 cm⁻¹ (N–H stretch) and 1589 cm⁻¹ (C=N stretch), consistent with pyrazole ring formation.

tert-Butoxide-Mediated Ester-to-Pyrazole Conversion

Reaction Mechanism and Conditions

An alternative route involves tert-butoxide-driven cyclization of esters. Ethyl isobutyrate reacts with phenylacetylene in THF at 5°C, facilitated by potassium tert-butoxide. The tert-butoxide abstracts a proton from the ester, generating an enolate that attacks the acetylene to form a β-keto alkyne intermediate. Subsequent hydrazine addition induces cyclization, yielding the pyrazole core.

This method produces this compound at 28% yield (200 mg) when using partially purified intermediates (Method A) and 50% yield (357 mg) with pure intermediates (Method B).

Analytical Characterization and Spectral Data

Spectroscopic Validation

HRMS (EI) for C12H14N2 ([M]+) confirms the molecular ion at m/z 186.1157 (calculated) and 186.1158 (observed). ¹H NMR and 13C NMR data align with literature values for disubstituted pyrazoles, while IR spectroscopy rules out residual starting materials.

Comparative Yield Analysis

Methodα,β-Alkynone PurityHydrazine SourceYield (%)
APartialHydrate (50%)51
BFullFree50

Challenges and Optimization Strategies

Solvent and Temperature Effects

THF emerges as the optimal solvent due to its ability to dissolve both tert-butoxide and alkynones. Reactions conducted below 40°C minimize side products, whereas higher temperatures promote decomposition.

Purification Considerations

Silica gel chromatography with n-hexane:ethyl acetate (3:1) effectively separates the product from oligomeric byproducts. Gradient elution mitigates tailing caused by polar impurities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-isopropyl-5-phenyl-1H-pyrazole, and how are intermediates optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and aldehydes. For example, 5-methyl-1-phenyl-1H-pyrazole derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis to yield carboxylic acid derivatives . Optimization involves adjusting reaction parameters (temperature, solvent polarity) and using catalysts like acetic acid. Intermediate purification via column chromatography ensures high yields (~70-85%) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation employs:

  • X-ray crystallography to resolve bond angles and torsional strain in the pyrazole ring .
  • NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
  • FT-IR to detect functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for 1H-pyrazole tautomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted pyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole forms). Strategies include:

  • Variable-temperature NMR to observe tautomeric equilibria .
  • DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental spectra .
  • Isotopic labeling (e.g., deuterated solvents) to eliminate solvent interference in IR .

Q. What computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., HOMO localization on N1 for electrophilic attacks) .
  • Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., phenyl ring para positions) for functionalization .
  • MD simulations assess steric effects from the isopropyl group, which may hinder substitutions at C4 .

Q. How do researchers analyze stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–12 weeks .
  • HPLC-MS monitors degradation products (e.g., oxidation of isopropyl to carbonyl groups) .
  • Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds (e.g., stability up to 150°C) .

Q. What strategies are used to resolve contradictions in biological activity data for pyrazole analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
  • Docking simulations (AutoDock Vina) identify binding interactions in target proteins (e.g., carbonic anhydrase isoforms) .
  • Meta-analysis of literature data to reconcile divergent IC50 values, accounting for assay conditions (e.g., pH, enzyme source) .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the tautomeric preference of this compound?

  • Methodological Answer :

  • Synchrotron XRD at high resolution (≤0.8 Å) to unambiguously assign tautomeric forms in the solid state .
  • Solvent-dependent UV-Vis studies (polar vs. non-polar solvents) to track tautomeric shifts via λmax changes .
  • Cross-validate with solid-state NMR (¹⁵N CPMAS) to compare hydrogen-bonding networks in different polymorphs .

Q. What experimental controls are critical when synthesizing this compound to ensure reproducibility?

  • Methodological Answer :

  • Stoichiometric precision : Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Inert atmosphere (N2/Ar) to avoid oxidation of sensitive intermediates (e.g., hydrazine derivatives) .
  • Internal standards (e.g., deuterated benzene in NMR) to calibrate spectral data .

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